molecular formula C13H6F4O2 B5619622 2-Phenyltetrafluoro-benzoic acid

2-Phenyltetrafluoro-benzoic acid

Cat. No.: B5619622
M. Wt: 270.18 g/mol
InChI Key: GVJDXAOGNWRGBU-UHFFFAOYSA-N
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Description

2-Fluoro-5-(trifluoromethyl)benzoic acid (CAS: 115029-23-7) is a fluorinated benzoic acid derivative with the molecular formula C₈H₄F₄O₂ and a molecular weight of 208.11 g/mol . It features a fluorine atom at the ortho position (C2) and a trifluoromethyl (-CF₃) group at the para position (C5) relative to the carboxylic acid group. This compound is synthesized for use as an intermediate in organic chemistry, particularly in pharmaceutical and agrochemical applications . Its electron-withdrawing substituents enhance acidity and influence reactivity in coupling reactions or derivatization processes.

Properties

IUPAC Name

2,3,4,5-tetrafluoro-6-phenylbenzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H6F4O2/c14-9-7(6-4-2-1-3-5-6)8(13(18)19)10(15)12(17)11(9)16/h1-5H,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GVJDXAOGNWRGBU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=C(C(=C2F)F)F)F)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H6F4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Phenyltetrafluoro-benzoic acid can be achieved through several methods. One common approach involves the nucleophilic fluorination of 1-arylbenziodoxolones using fluoride salts in polar aprotic solvents . This method is advantageous due to its transition metal-free nature and high yield.

Industrial Production Methods: Industrial production of this compound typically involves the use of advanced fluorination techniques. The process may include the use of specialized reactors and controlled environments to ensure the purity and consistency of the final product. The scalability of these methods allows for the efficient production of the compound on a large scale .

Chemical Reactions Analysis

Types of Reactions: 2-Phenyltetrafluoro-benzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The phenyl and tetrafluorobenzoic acid moieties can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions to achieve substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or hydrocarbons .

Scientific Research Applications

2-Phenyltetrafluoro-benzoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Phenyltetrafluoro-benzoic acid involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved in these interactions are complex and depend on the specific context of its application .

Comparison with Similar Compounds

Substituent Effects on Acidity and Reactivity

Fluorinated benzoic acids exhibit increased acidity compared to non-fluorinated analogs due to electron-withdrawing effects. The following compounds highlight key differences:

Compound Name CAS Number Substituents Molecular Weight Key Properties/Applications Reference
2-Fluoro-5-(trifluoromethyl)benzoic acid 115029-23-7 -F (C2), -CF₃ (C5) 208.11 High acidity; intermediate in synthesis
5-Fluoro-2-(trifluoromethyl)benzoic acid 654-99-9 -CF₃ (C2), -F (C5) 208.11 Similar acidity; positional isomer
2-(Trifluoromethyl)benzoic acid 433-97-6 -CF₃ (C2) 190.10 Lower acidity (no F at C5)
2,5-Bis(trifluoromethyl)benzoic acid 42580-42-7 -CF₃ (C2, C5) 272.11 Highest acidity; niche applications
2-Fluoro-5-methoxybenzoic acid N/A () -F (C2), -OCH₃ (C5) ~170.12 Lower acidity (electron-donating OCH₃)

Key Observations :

  • Acidity : The trifluoromethyl group (-CF₃) exerts a stronger electron-withdrawing effect than a single fluorine atom. Thus, 2,5-bis(trifluoromethyl)benzoic acid (pKa ~1.2 estimated) is more acidic than 2-fluoro-5-(trifluoromethyl)benzoic acid (pKa ~1.8 estimated) .
  • Positional Isomerism : Switching substituent positions (e.g., 2-fluoro-5-CF₃ vs. 5-fluoro-2-CF₃) minimally alters molecular weight but significantly impacts steric and electronic profiles, affecting reaction pathways .
  • Electron-Donating Groups : Compounds like 2-fluoro-5-methoxybenzoic acid exhibit reduced acidity compared to trifluoromethyl analogs, limiting their utility in reactions requiring strong electrophiles .

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